molecular formula C30H48BrN B1417912 1-(10,12-Pentacosadiynyl)pyridinium Bromide CAS No. 94598-31-9

1-(10,12-Pentacosadiynyl)pyridinium Bromide

Cat. No. B1417912
CAS RN: 94598-31-9
M. Wt: 502.6 g/mol
InChI Key: LFHYKFKTMZUGQC-UHFFFAOYSA-M
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Description

1-(10,12-Pentacosadiynyl)pyridinium Bromide is a lipid used in the patented preparation of polymerized lipid constructs for encapsulating active agents . It is also known as 1-pentacosa-10,12-diynylpyridin-1-ium bromide .


Molecular Structure Analysis

The molecular formula of 1-(10,12-Pentacosadiynyl)pyridinium Bromide is C30H48BrN . The IUPAC name is 1-pentacosa-10,12-diynylpyridin-1-ium bromide . The InChIKey is LFHYKFKTMZUGQC-UHFFFAOYSA-M . The canonical SMILES representation is CCCCCCCCCCCCC#CC#CCCCCCCCCC [N+]1=CC=CC=C1. [Br-] .


Physical And Chemical Properties Analysis

1-(10,12-Pentacosadiynyl)pyridinium Bromide is a solid at 20 degrees Celsius . It has a molecular weight of 502.63 g/mol . It appears as a white to almost white powder to crystal . It is light sensitive, hygroscopic, and heat sensitive .

Scientific Research Applications

Molecular Properties and Phase Transitions

Research on pyridinium bromides, including 1-(10,12-Pentacosadiynyl)pyridinium Bromide, highlights their interesting molecular motion and phase transitions. For instance, a study by Ripmeester (1976) on solid pyridinium chloride, bromide, and iodide salts using nuclear magnetic resonance and differential scanning calorimetry revealed phase transitions at specific temperatures for each salt. Below these transitions, the pyridinium ions are held rigidly in the crystal lattice, whereas above, they reorient rapidly (Ripmeester, 1976).

Synthesis and Catalytic Properties

Tamilarasan et al. (2023) synthesized substituted pyridinium bromides by conventional and greener methods. These compounds, including 1-(10,12-Pentacosadiynyl)pyridinium Bromide, demonstrated excellent catalytic response in the preparation of β-amino carbonyl derivatives. This study emphasizes the significance of pyridinium bromides in catalysis and drug design (Tamilarasan et al., 2023).

Chemical Structure and Reactivity

Dumitrascu et al. (2004) provided insights into the non-coplanarity of pyridine and pyridinium rings in 1-(10,12-Pentacosadiynyl)pyridinium Bromide and similar compounds. The study used X-ray crystallography and NMR data, revealing intricate structural details crucial for understanding their reactivity and interactions (Dumitrascu et al., 2004).

Photophysical Properties

Photophysical studies, like the one conducted by Pedro et al. (2012), explore the behavior of compounds like 1-(10,12-Pentacosadiynyl)pyridinium Bromide in various environments. These studies help in understanding the fluorescence and quantum yields of these compounds, which are vital in applications like sensing and imaging (Pedro et al., 2012).

Safety And Hazards

1-(10,12-Pentacosadiynyl)pyridinium Bromide is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

1-pentacosa-10,12-diynylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-31-29-26-24-27-30-31;/h24,26-27,29-30H,2-12,17-23,25,28H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHYKFKTMZUGQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659944
Record name 1-(Pentacosa-10,12-diyn-1-yl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10,12-Pentacosadiynyl)pyridinium Bromide

CAS RN

94598-31-9
Record name 1-(Pentacosa-10,12-diyn-1-yl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(10,12-Pentacosadiynyl)pyridinium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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